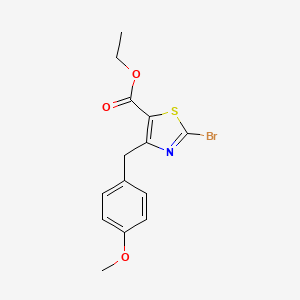

Ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate

Description

Properties

Molecular Formula |

C14H14BrNO3S |

|---|---|

Molecular Weight |

356.24 g/mol |

IUPAC Name |

ethyl 2-bromo-4-[(4-methoxyphenyl)methyl]-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C14H14BrNO3S/c1-3-19-13(17)12-11(16-14(15)20-12)8-9-4-6-10(18-2)7-5-9/h4-7H,3,8H2,1-2H3 |

InChI Key |

FNZTWYGFVFNBJT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)Br)CC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate typically involves multi-step reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

Introduction of the Bromo Group: Bromination of the thiazole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Attachment of the Methoxybenzyl Group: This step involves a nucleophilic substitution reaction where the methoxybenzyl group is introduced.

Esterification: The final step is the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromo group at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to remove the bromo group.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydride (NaH) for nucleophilic substitution, and various oxidizing and reducing agents.

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its unique thiazole structure allows for various modifications that enhance biological activity.

Key Applications:

- Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, with studies indicating effective inhibition against various pathogens. For instance, Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.22 µg/mL against certain bacterial strains .

- Antiviral Properties: Preliminary studies suggest that derivatives of this compound may inhibit viral replication in vitro, indicating its potential in antiviral drug development.

Agricultural Chemistry

In the realm of agricultural chemistry, this compound is utilized in formulating agrochemicals, including fungicides and herbicides.

Benefits:

- Targeted Action: The thiazole ring enhances the compound's ability to target specific pests while minimizing harm to beneficial organisms .

- Reduced Environmental Impact: Its application in agrochemicals is designed to be less toxic to non-target species, promoting sustainable agricultural practices.

Material Science

The compound finds applications in material science, particularly in the development of specialty polymers and coatings.

Properties:

- Durability and Resistance: this compound contributes to improved durability and resistance to environmental factors in materials .

Biochemical Research

In biochemical research, this compound is employed to study enzyme inhibition and receptor binding, providing insights into metabolic pathways and potential therapeutic targets.

Research Insights:

- Enzyme Inhibition Studies: The compound's interaction with specific enzymes can help elucidate mechanisms of action relevant to drug design .

- Receptor Modulation: It can influence signaling pathways that regulate cell proliferation and apoptosis, making it a valuable tool for cancer research.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant growth inhibition with MIC values ranging from 0.22 to 0.25 µg/mL for specific derivatives, outperforming standard antibiotics like Ciprofloxacin .

Case Study 2: Antiviral Screening

In vitro tests demonstrated that derivatives of this compound exhibited promising antiviral activity by inhibiting viral replication processes. This positions it as a candidate for further development in antiviral therapies .

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The bromo group can participate in electrophilic substitution reactions, while the methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The thiazole ring itself is known to interact with various enzymes and receptors, potentially inhibiting their activity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Thiazole Derivatives

Key Observations:

Substituent Effects: Methoxybenzyl vs. Methyl (): The 4-methoxybenzyl group in the target compound increases steric bulk and aromaticity compared to the methyl group in ethyl 2-bromo-4-methylthiazole-5-carboxylate. This may enhance binding to hydrophobic pockets in enzymes or receptors. Methoxybenzyl vs. Bromophenyl vs. Methoxybenzyl (): The 4-bromophenyl group in ’s compound introduces a halogenated aromatic system, whereas the methoxybenzyl group offers ether-linked flexibility, affecting conformational dynamics.

Synthetic Routes :

- The target compound likely employs Hantzsch thiazole synthesis or bromination of preformed thiazoles, analogous to methods for ethyl 2-bromo-4-methylthiazole-5-carboxylate (e.g., bromination of ethyl 4-methylthiazole-5-carboxylate).

- In contrast, trifluoromethyl-substituted analogs () may require specialized reagents like trifluoromethylation agents (e.g., Ruppert-Prakash reagent).

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

Key Observations:

- The bromine atom may enhance electrophilic interactions with cysteine residues in enzyme active sites (e.g., PTP1B inhibition in ).

Biological Activity

Ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the compound's biological activity based on diverse research findings.

Chemical Structure and Properties

This compound features a thiazole ring with a bromine atom and a methoxybenzyl substituent, contributing to its unique chemical properties. The presence of halogen atoms often influences the reactivity and biological activity of compounds, making them suitable for various applications in medicinal chemistry.

The mechanism of action for this compound involves interactions with specific biological targets, such as enzymes and receptors. These interactions can lead to the inhibition of enzymatic activities or modulation of receptor functions, which are critical for its antimicrobial and anticancer effects. For instance, studies suggest that thiazole derivatives can inhibit bacterial enzymes, leading to antimicrobial effects against various pathogens .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated through minimum inhibitory concentration (MIC) assays against standard pathogenic strains:

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | < 10 | Highly active |

| Escherichia coli | < 20 | Moderately active |

| Pseudomonas aeruginosa | > 50 | Inactive |

These results indicate that the compound is particularly effective against Gram-positive bacteria while showing limited activity against certain Gram-negative strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. In vitro studies revealed that it exhibits cytotoxic effects on various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The compound's IC50 values were found to be below 25 µM, indicating potent anti-proliferative activity:

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| HepG-2 | < 25 | Potent |

| MCF-7 | < 25 | Potent |

| PC-3 | > 50 | Moderate |

The mechanism underlying these effects may involve the inhibition of tubulin polymerization, which is crucial for cancer cell division .

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The findings highlighted its superior activity against Staphylococcus aureus compared to other derivatives .

- Anticancer Studies : Another investigation focused on the anticancer properties of thiazole derivatives where this compound showed significant cytotoxic effects on HepG-2 cells, suggesting its potential as a therapeutic agent in cancer treatment .

Q & A

Q. How to optimize reaction conditions for introducing the 4-methoxybenzyl group?

- Methodology :

- Catalyst Screening : Test p-toluenesulfonic acid or BF-etherate for Friedel-Crafts alkylation efficiency .

- Solvent Effects : Compare polar aprotic (DMF) vs. protic (ethanol) solvents to maximize yield while minimizing ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.